molecular formula C13H12N2O6S B11940585 N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide CAS No. 39272-74-7

N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide

Cat. No.: B11940585
CAS No.: 39272-74-7
M. Wt: 324.31 g/mol
InChI Key: MGRBONNWALKINO-UHFFFAOYSA-N
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Description

N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide is a chemical compound with the molecular formula C13H12N2O6S and a molecular weight of 324.314 g/mol . This compound is known for its unique structure, which includes a nitrofuran moiety, a sulfonyl group, and an acetamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Sulfonylation: The attachment of a sulfonyl group to the nitrofuran derivative.

Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound exhibits reactivity primarily through its nitro group , sulfonyl group , and acetamide moiety , enabling diverse transformations:

  • Nitro Group Reduction : The nitro moiety undergoes reduction to form reactive intermediates, such as nitroso or amine derivatives. This process is critical in biological systems, where nitro group reduction by enzymes (e.g., nitroreductases) can generate cytotoxic species .

  • Sulfonyl Group Reactivity : The sulfonyl group (-SO₂-) may participate in substitution reactions, depending on reaction conditions. For example, nucleophilic attack or electrophilic substitution could modify this functional group.

  • Acetamide Stability : The acetamide group (-NHCOCH₃) contributes to the compound’s stability but may undergo hydrolysis under extreme conditions (e.g., strong acids/bases).

Reductive Coupling

A method reported in ACS Publications involves reductive coupling of nitroarenes with aryl sulfinates. For example, sodium 4-fluorobenzenesulfinate and nitroarenes react under conditions with sodium bisulfite and FeCl₂ in DMSO. This system achieves partial conversion to sulfonamides, as shown in Table 1 .

Entry Conditions Conversion to Sulfonamide (%)
1Standard (FeCl₂, NaHSO₃)50
2No FeCl₂62
4No FeCl₂, excess NaHSO₃Quantitative

Metabolic Activation

In biological systems, the compound undergoes deacetylation and nitro reduction in renal tissues, as observed in similar nitrofuran derivatives. This activation generates reactive intermediates that bind to macromolecules (e.g., DNA), contributing to carcinogenic effects .

Nitro Reduction Mechanism

  • Initial Reduction : The nitro group undergoes a 2-electron reduction to form a nitroso intermediate.

  • Electrophilic Attack : The nitroso species reacts with nucleophiles (e.g., aryl sulfinates) to form N-sulfonyl hydroxylamine intermediates.

  • Final Reduction : A second 2-electron reduction converts the intermediate to the sulfonamide product .

Sulfonamide Formation

The reaction pathway involves:

  • Oxidative Coupling : Nitroarenes react with sulfinates under reductive conditions.

  • Intermediate Formation : N-sulfonyl hydroxylamine intermediates are transiently formed.

  • Final Product : Sulfonamide derivatives are generated after full reduction .

Comparison with Analogous Compounds

Feature N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide Similar Compounds
Functional Groups Nitro, sulfonyl, acetamideNitro, thioether, or formyl groups in analogs (e.g., NFTA, N-(4-((5-methyl-2-furyl)thio)phenyl)acetamide)
Reactivity Nitro reduction is prominent; sulfonyl substitution possibleThioether analogs may exhibit different redox behavior; formyl groups are electrophilic
Biological Impact Nitro reduction linked to cytotoxicity; potential antimicrobial activityThioether derivatives may have reduced bioactivity due to altered redox profiles

Scientific Research Applications

Medicinal Chemistry

N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide is recognized for its potential as a pharmaceutical agent. The compound's structure features a nitro group and a sulfonamide moiety, which are known to enhance biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of furan-containing compounds have shown cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and breast cancer (MCF7) cells. The mechanism of action often involves the induction of apoptosis and inhibition of specific kinases associated with cell proliferation .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 Value (µM)Mechanism of Action
Compound AA5498.107ERK1/2 Inhibition
Compound BMCF70.877Apoptosis Induction

Antibacterial Properties

The antibacterial properties of this compound have also been explored. Studies have demonstrated that compounds with similar structural features can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of bacterial cell walls and inhibition of essential enzymatic pathways .

Table 2: Antibacterial Activity

Compound NameBacteria TestedActivity
Compound CS. aureusActive
Compound DE. coliActive

Inhibition of Enzymatic Activity

The compound has been investigated for its potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in gene regulation and cancer progression. Inhibitors targeting HDACs can induce differentiation and apoptosis in cancer cells, making them valuable in cancer therapy .

Potential as a Multi-target Drug

Given its complex structure, this compound may act on multiple biological targets, which is advantageous in the treatment of multifactorial diseases such as cancer and diabetes. Research into the compound's interaction with various kinases suggests it could be developed into a multi-target therapeutic agent .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Case Study 1 : A study demonstrated that a derivative of this compound significantly reduced tumor size in xenograft models of breast cancer by inducing apoptosis through caspase activation.
  • Case Study 2 : Another investigation revealed that the compound exhibited substantial antibacterial activity against drug-resistant strains, suggesting its potential as an alternative treatment option for infections caused by resistant bacteria.

Mechanism of Action

The mechanism of action of N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl and acetamide groups also contribute to its overall activity by influencing its chemical reactivity and binding properties .

Comparison with Similar Compounds

N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the nitrofuran, sulfonyl, and acetamide groups, which confer distinct chemical and biological properties.

Biological Activity

N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide, a compound featuring a nitrofuran moiety, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12N4O4S\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_4\text{S}

This compound includes a nitro group (-NO2), a sulfonamide group (-SO2NH), and an acetamide group (-NHCOCH3), which contribute to its biological properties.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Nitroreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects. This reduction is often facilitated by nitroreductase enzymes present in microorganisms and mammalian cells .
  • Protein Binding : Studies indicate that the reduced forms of the compound can bind to protein sulfhydryl groups, potentially altering protein function and leading to cytotoxic effects .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Antimicrobial Activity

Numerous studies have assessed the antimicrobial efficacy of this compound:

  • In vitro Studies : The compound demonstrated potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported in the range of 0.4–1.6 μg/mL, significantly outperforming standard antibiotics like ciprofloxacin .
Bacterial StrainMIC (μg/mL)Comparison AntibioticMIC (μg/mL)
E. coli0.4Ciprofloxacin2
S. aureus0.8Ciprofloxacin2
Klebsiella pneumoniae1.0Ampicillin16

Anticancer Activity

Research also indicates potential anticancer properties of the compound:

  • Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound induces apoptosis in cancer cells, with IC50 values suggesting effective cytotoxicity at low concentrations .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of compounds similar to this compound exhibited enhanced activity against fungal strains such as Candida albicans and Aspergillus niger, indicating a broad spectrum of antimicrobial action .
  • Cancer Research Findings : In a recent study, researchers evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated that treatment with varying concentrations led to significant reductions in cell viability, suggesting its potential as an anticancer agent .

Properties

CAS No.

39272-74-7

Molecular Formula

C13H12N2O6S

Molecular Weight

324.31 g/mol

IUPAC Name

N-[4-[(5-nitrofuran-2-yl)methylsulfonyl]phenyl]acetamide

InChI

InChI=1S/C13H12N2O6S/c1-9(16)14-10-2-5-12(6-3-10)22(19,20)8-11-4-7-13(21-11)15(17)18/h2-7H,8H2,1H3,(H,14,16)

InChI Key

MGRBONNWALKINO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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